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molecular formula C6H5Cl2N B031299 4-Chloro-2-(chloromethyl)pyridine CAS No. 10177-21-6

4-Chloro-2-(chloromethyl)pyridine

Cat. No. B031299
M. Wt: 162.01 g/mol
InChI Key: LMYLEZYGXCVCEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029401B2

Procedure details

To thionyl chloride (40 mL) was added picolinic acid (10.5 g, 85.4 mmol) followed by sodium bromide (0.93 mg, 9.2 mmol) at room temperature. The reaction mixture was refluxed for 24 h. the reaction mixture was then cooled to room temperature and thionyl chloride was removed in vacuo. The residue was diluted with THF (50 mL) and concentrated to dryness. The compound was used for further reaction without purification. To a solution of t-butanol (19.6 mL), pyridine (20.7 mL) and 1,2-dichloroethane (80 mL) at 0° C., was added a solution of 4-chloropicolinyl chloride above in 1,2-dichloroethane (60 mL). The reaction mixture was heated at 50° C. for 24 h. The reaction mixture was diluted with DCM and then washed with 5% citric acid several times. The organic layer was dried over MgSO4 and concentrated. The residue was purified by column chromatography (30% EtOAc in hexanes) to give a colorless oil (6.6 g, 60.4%). 1H NMR (DMSO-d6): δ 8.68 (d, J=5 Hz, 1H), 8.01 (d, J=2 Hz, 1H), 7.79 (dd, J=5 and 2 Hz, 1H), 1.56 (s, 9H).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
0.93 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19.6 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
20.7 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
60.4%

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[N:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]([OH:13])=[O:12].[Br-].[Na+].[Cl:16]C1C=CN=C(CCl)C=1.[C:25](O)([CH3:28])([CH3:27])[CH3:26]>ClCCCl.C(Cl)Cl.N1C=CC=CC=1>[Cl:16][C:8]1[CH:9]=[CH:10][N:5]=[C:6]([C:11]([O:13][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:12])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
10.5 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Step Two
Name
Quantity
0.93 mg
Type
reactant
Smiles
[Br-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=NC=C1)CCl
Name
Quantity
19.6 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
20.7 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 24 h. the reaction mixture
Duration
24 h
CUSTOM
Type
CUSTOM
Details
thionyl chloride was removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with THF (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The compound was used for further reaction without purification
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 50° C. for 24 h
Duration
24 h
WASH
Type
WASH
Details
washed with 5% citric acid several times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (30% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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